N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide
Description
Properties
CAS No. |
474762-68-0 |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-5-6-14(20)12(8-13)10-18-19-17(21)11-4-7-15(23-2)16(9-11)24-3/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |
InChI Key |
UDWMADIGCNIFHD-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Methyl 3,4-Dimethoxybenzoate
3,4-Dimethoxybenzohydrazide is synthesized by reacting methyl 3,4-dimethoxybenzoate with excess hydrazine hydrate (80–100%) in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, replacing the methoxy group with a hydrazide moiety. Typical yields range from 85–92%, with purification achieved through recrystallization from ethanol.
Key Data :
-
Reaction Conditions : Ethanol, reflux (78°C), 6–8 hours.
-
Yield : 85–92%.
-
Characterization :
Condensation with 2-Hydroxy-5-methoxybenzaldehyde
Acid-Catalyzed Reflux Method
The hydrazide is condensed with 2-hydroxy-5-methoxybenzaldehyde in ethanol using acetic acid (5 mol%) as a catalyst. The mixture is refluxed for 4–6 hours, with water removed via a Dean-Stark apparatus to shift equilibrium toward product formation.
Key Data :
DCC-Mediated Coupling in DMSO
A higher-yielding method employs dicyclohexylcarbodiimide (DCC) in dimethyl sulfoxide (DMSO) at 110°C for 24–48 hours. This approach avoids equilibrium limitations by activating the carbonyl group for nucleophilic attack.
Key Data :
-
Reaction Conditions : DMSO, DCC (1.2 eq.), 110°C, 24–48 hours.
-
Yield : 88–92%.
-
Purification : Column chromatography (hexane/ethyl acetate, 4:1).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with a 94% yield. This method enhances reaction efficiency by accelerating molecular collisions.
Key Data :
-
Reaction Conditions : Ethanol, microwave (300 W), 100°C, 15 minutes.
-
Yield : 94%.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
Structural Characterization
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazones depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide can be synthesized through the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The resulting compound features a hydrazone structure that contributes to its biological activity.
Chemical Formula: C17H18N2O5
CAS Number: 474762-68-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- HeLa (cervical cancer)
For instance, one study reported that derivatives of similar hydrazone compounds showed IC50 values in the low micromolar range against MCF-7 cells, indicating promising anticancer activity .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide can scavenge free radicals effectively, contributing to its potential therapeutic applications .
Case Study: Antiproliferative Effects
A study conducted on various hydrazone derivatives demonstrated that those containing hydroxyl and methoxy substituents exhibited enhanced antiproliferative activity. Specifically, derivatives with structural similarities to N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide were noted for their significant inhibitory effects against MCF-7 cells (IC50 = 1.2 µM) and HCT116 cells (IC50 = 3.7 µM) .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide | MCF-7 | 1.2 |
| Similar Derivative | HCT116 | 3.7 |
| Control (Doxorubicin) | MCF-7 | 0.05 |
Case Study: Antioxidant Activity Assessment
In another study assessing the antioxidative capabilities of various compounds, N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide demonstrated a significant ability to reduce oxidative stress markers compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests its potential as a therapeutic agent in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and participate in electron transfer processes. The hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
Spectral Data :
Physical Properties
*Estimated based on analogs.
Antimicrobial Activity (In Vitro):
Analytical and Computational Data
Predicted Collision Cross-Sections (CCS):
| Compound | Adduct | m/z | CCS (Ų) |
|---|---|---|---|
| N'-(5-Bromo-2-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide | [M+H]⁺ | 379.03 | 176.9 |
| N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide | [M+H]⁺ | 391.17 | 195.6 |
Insight : Bulky substituents increase CCS values, reflecting larger molecular surface areas .
Biological Activity
N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological properties, including antiproliferative, antioxidant, and antimicrobial activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C17H18N2O5
- CAS Number : 474762-68-0
The structure features multiple methoxy and hydroxyl groups, which are known to influence biological activity through various mechanisms, such as enhancing solubility and modulating interactions with biological targets.
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and modulation of oxidative stress pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3.1 | Induction of apoptosis |
| HCT116 | 3.7 | ROS production leading to cell death |
| HEK293 | 5.3 | Inhibition of cell proliferation |
The compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7), indicating its potential as a targeted therapeutic agent.
Antioxidant Activity
The antioxidant properties of N'-(2-hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide have been evaluated using various assays. The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals.
- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.
- ABTS Assay : Similar results were observed in the ABTS assay, confirming its potential as an antioxidant agent.
These findings suggest that the compound may protect cells from oxidative damage, contributing to its antiproliferative effects.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| E. faecalis | 8 | Strong antibacterial activity |
| S. aureus | 10 | Moderate antibacterial activity |
| E. coli | 15 | Weak antibacterial activity |
Case Studies
- Study on Anticancer Properties : A study conducted by researchers at [source] investigated the effects of N'-(2-hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide on MCF-7 cells. The results indicated an IC50 value of 3.1 µM, with significant induction of apoptosis observed through flow cytometry analysis.
- Antioxidant Evaluation : Another research effort focused on assessing the antioxidant capacity using both DPPH and ABTS assays. The compound exhibited a strong ability to reduce oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage in cellular systems.
- Antimicrobial Testing : A comprehensive evaluation of antimicrobial properties was performed against various bacterial strains, with notable effectiveness against E. faecalis, reinforcing its potential as a therapeutic agent for infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves condensing 3,4-dimethoxybenzohydrazide (prepared by refluxing ethyl 3,4-dimethoxybenzoate with hydrazine hydrate in ethanol for 18 hours at 95% yield ) with 2-hydroxy-5-methoxybenzaldehyde. Reaction optimization includes adjusting solvent polarity (ethanol or methanol), temperature (reflux conditions), and stoichiometric ratios. Catalytic acid (e.g., glacial acetic acid) can enhance Schiff base formation. Monitoring via TLC and purification via recrystallization are critical .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure, and what key features should be analyzed?
- Methodological Answer :
- FT-IR : Confirm hydrazide (C=O at ~1650 cm⁻¹) and imine (C=N at ~1600 cm⁻¹) bonds. Hydroxy and methoxy groups show O-H (broad, ~3200 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches .
- NMR : ¹H NMR reveals methoxy protons as singlets (~δ 3.8–4.0 ppm), aromatic protons in the benzylidene moiety (δ 6.5–7.5 ppm), and the hydrazide NH proton (δ ~10–11 ppm, exchangeable). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) carbons .
Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Solubility tests via UV-Vis spectroscopy (λmax ~300–350 nm) guide solvent selection for biological assays (e.g., DMSO stock solutions diluted in buffer). Precipitation issues in aqueous media require surfactants or co-solvents .
Advanced Research Questions
Q. How can SHELX software be applied to resolve challenges in X-ray crystallography, such as twinning or disordered structures?
- Methodological Answer : SHELXL refines crystal structures by adjusting parameters like occupancy, thermal displacement factors, and hydrogen bonding. For twinned data, the TWIN command partitions overlapping reflections. Disordered methoxy or hydroxy groups are modeled using PART instructions and restrained refinement. Hydrogen bonds (O-H⋯O/N) are validated via distance-angle criteria (2.6–3.0 Å, 150–180°) .
Q. What strategies address contradictions between computational predictions (e.g., DFT) and experimental data on tautomeric equilibria?
- Methodological Answer : Discrepancies arise from solvent effects (implicit vs. explicit modeling in DFT) or crystal packing forces. Validate tautomers via:
- VT-NMR : Track temperature-dependent chemical shifts to identify keto-enol equilibria.
- X-ray diffraction : Compare experimental bond lengths (C=O vs. C-O) with DFT-optimized geometries .
Q. How do substituent positions (methoxy vs. hydroxy) modulate binding affinity to biological targets like kinases or DNA?
- Methodological Answer :
- SAR Studies : Replace 5-methoxy with electron-withdrawing groups (e.g., Cl) to test hydrophobic pocket interactions. The 2-hydroxy group is critical for hydrogen bonding to target proteins (e.g., kinase ATP-binding sites).
- Docking Simulations : Use AutoDock Vina with flexible side chains; validate via IC50 assays (e.g., anticancer activity against MCF-7 cells) .
Q. What crystallographic insights explain the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
